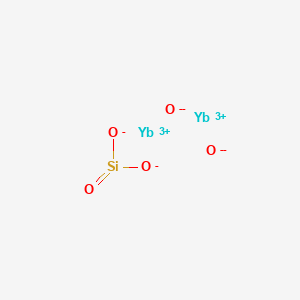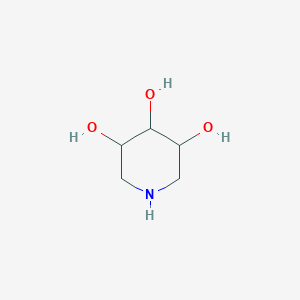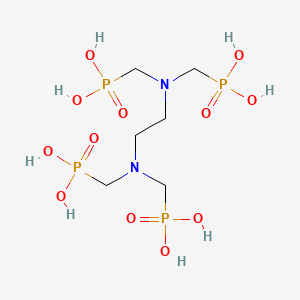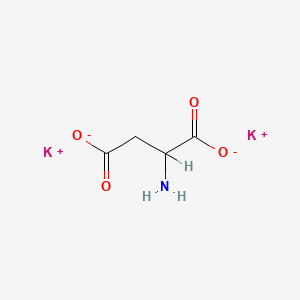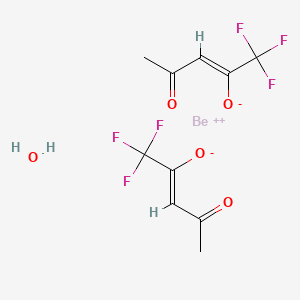
CYCLOPENTADIENYLMOLYBDENUM(II) TRICARBO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentadienylmolybdenum(II) tricarbonyl is a chemical compound with the formula ( \text{Cp}_2 \text{Mo}_2 (\text{CO})_6 ), where Cp stands for cyclopentadienyl (( \text{C}_5 \text{H}_5 )).
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentadienylmolybdenum(II) tricarbonyl is typically synthesized by treating molybdenum hexacarbonyl (( \text{Mo}(\text{CO})_6 )) with sodium cyclopentadienide (( \text{NaCp} )). The reaction proceeds as follows: [ \text{Mo}(\text{CO})_6 + 2 \text{NaCp} \rightarrow \text{Na}_2[\text{Mo}(\text{CO})_3(\text{Cp})_2] ] This intermediate is then oxidized to yield cyclopentadienylmolybdenum(II) tricarbonyl .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings, industrial production methods involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
化学反応の分析
Types of Reactions: Cyclopentadienylmolybdenum(II) tricarbonyl undergoes various chemical reactions, including:
Thermolysis: Heating the compound in a hot solution of diglyme (bis(2-methoxyethyl)ether) results in decarbonylation, forming the tetracarbonyl derivative: [ (\text{C}_5 \text{H}_5)_2 \text{Mo}_2 (\text{CO})_6 \rightarrow (\text{C}_5 \text{H}_5)_2 \text{Mo}_2 (\text{CO})_4 + 2 \text{CO} ]
Substitution Reactions: The compound can undergo substitution reactions where the carbonyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis to oxidize the intermediate.
Solvents: Diglyme is commonly used in thermolysis reactions.
Major Products:
Tetracarbonyl Derivative: Formed during thermolysis.
Substituted Complexes: Formed during substitution reactions.
科学的研究の応用
Cyclopentadienylmolybdenum(II) tricarbonyl has several scientific research applications:
Catalysis: Used as a precursor for catalysts in olefin epoxidation reactions.
Molecular Rotors: Employed in ultrafast vibrational echo experiments to study dynamic processes in barrierless molecular rotors.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
作用機序
The compound exerts its effects through its ability to form stable complexes with various ligands. The cyclopentadienyl and carbonyl ligands provide a stable environment for the molybdenum center, allowing it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
- Cyclopentadienyltungsten Tricarbonyl Dimer
- Cyclopentadienylchromium Tricarbonyl Dimer
Comparison: Cyclopentadienylmolybdenum(II) tricarbonyl is unique due to its specific electronic and structural properties. Compared to its tungsten and chromium analogs, it exhibits different reactivity and stability, making it suitable for specific applications in catalysis and material science .
特性
CAS番号 |
12128-23-3 |
|---|---|
分子式 |
C8H11ClMoO3 |
分子量 |
286.56414 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



